![molecular formula C12H17Cl2N2O6PS B12604139 S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine CAS No. 870971-32-7](/img/structure/B12604139.png)
S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and a diethoxyphosphoryl group, along with an L-cysteine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3,5-dichloropyridine with diethyl phosphorochloridate under controlled conditions to introduce the diethoxyphosphoryl group. This intermediate is then reacted with L-cysteine in the presence of a suitable base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the sulfur atom in the L-cysteine moiety.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.
作用機序
The mechanism of action of S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can act as a phosphate mimic, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate groups. Additionally, the L-cysteine moiety can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function.
類似化合物との比較
Similar Compounds
3,5-Dichloro-2-pyridinol: Similar pyridine ring structure but lacks the diethoxyphosphoryl and L-cysteine groups.
2,5-Dichloro-4,6-dimethylpyridine: Contains chlorine substitutions but different functional groups.
Triclopyr: A pyridine derivative used as a herbicide, with a different substitution pattern.
Uniqueness
S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine is unique due to its combination of a diethoxyphosphoryl group and an L-cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
870971-32-7 |
|---|---|
分子式 |
C12H17Cl2N2O6PS |
分子量 |
419.2 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3,5-dichloro-6-diethoxyphosphoryloxypyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H17Cl2N2O6PS/c1-3-20-23(19,21-4-2)22-10-7(13)5-8(14)11(16-10)24-6-9(15)12(17)18/h5,9H,3-4,6,15H2,1-2H3,(H,17,18)/t9-/m0/s1 |
InChIキー |
RJUONRGKXOXNBR-VIFPVBQESA-N |
異性体SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N |
正規SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
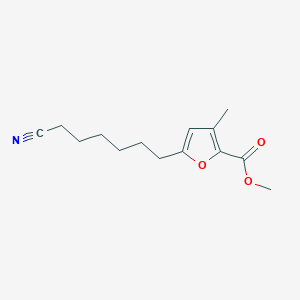
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
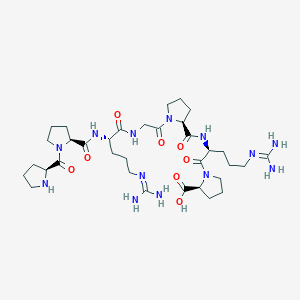
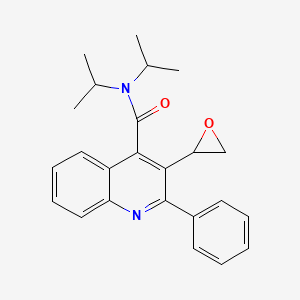
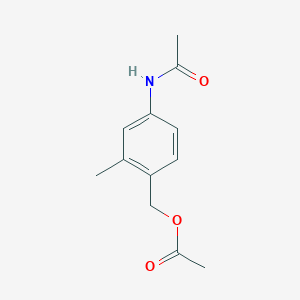
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
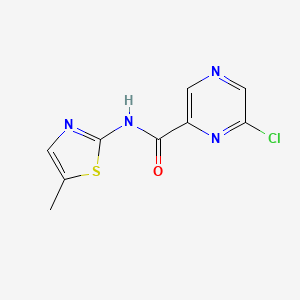
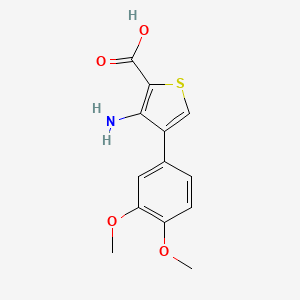
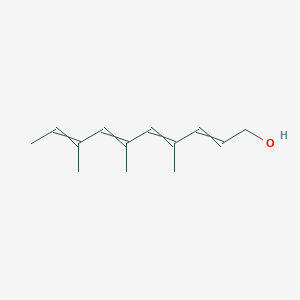

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)
